

# Comparative $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of N-Protected Tyramines

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## Compound of Interest

Compound Name: ***N*-Boc-tyramine**

Cat. No.: **B140181**

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A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of **N-Boc-tyramine** compared to its N-Cbz and N-Fmoc protected counterparts in deuterated chloroform and dimethyl sulfoxide.

In the realm of synthetic organic chemistry and drug development, the protection of amine functionalities is a fundamental strategy. For a biologically significant molecule like tyramine, the choice of the N-protecting group can influence not only the outcome of a synthetic route but also the spectroscopic characteristics of the intermediates. This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **N-Boc-tyramine**, a commonly used intermediate, with two alternative amine-protected derivatives: N-Cbz-tyramine and N-Fmoc-tyramine. The spectral data presented herein, obtained in both deuterated chloroform ( $\text{CDCl}_3$ ) and deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), offers a valuable resource for the identification and characterization of these compounds.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **N-Boc-tyramine**, N-Cbz-tyramine, and N-Fmoc-tyramine in  $\text{CDCl}_3$  and  $\text{DMSO-d}_6$ . Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1:  $^1\text{H}$  NMR Spectral Data (400 MHz)

Compound	Solvent	Ar-H (m)	-CH <sub>2</sub> - CH <sub>2</sub> -NH- (t)	-CH <sub>2</sub> - CH <sub>2</sub> -NH- (q)	Protecting Group Prottons	NH (br s)	Ar-OH (s)
N-Boc-tyramine	CDCl <sub>3</sub>	6.99 (d, J=8.4 Hz, 2H), 6.72 (d, J=8.4 Hz, 2H)	2.69 (t, J=7.0 Hz, 2H)	3.28 (q, J=6.6 Hz, 2H)	1.44 (s, 9H)	4.60	5.33
DMSO-d <sub>6</sub>		6.93 (d, J=8.4 Hz, 2H), 6.64 (d, J=8.4 Hz, 2H)	2.55 (t, J=7.6 Hz, 2H)	3.06 (q, J=6.8 Hz, 2H)	1.36 (s, 9H)	6.75	9.15
N-Cbz-tyramine	CDCl <sub>3</sub>	7.35-7.28 (m, 5H), 7.03 (d, J=8.4 Hz, 2H), 6.76 (d, J=8.4 Hz, 2H)	2.76 (t, J=6.9 Hz, 2H)	3.41 (q, J=6.6 Hz, 2H)	5.09 (s, 2H)	4.85	5.01
DMSO-d <sub>6</sub>		7.38-7.27 (m, 5H), 6.98 (d, J=8.4 Hz, 2H), 6.66 (d, J=8.4 Hz, 2H)	2.61 (t, J=7.5 Hz, 2H)	3.19 (q, J=6.8 Hz, 2H)	5.00 (s, 2H)	7.23	9.18
N-Fmoc-tyramine	CDCl <sub>3</sub>	7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz,	2.76 (t, J=6.9 Hz, 2H)	3.45 (q, J=6.6 Hz, 2H)	4.41 (d, J=6.7 Hz, 2H), 4.22 (t, J=6.7 Hz, 1H)	4.95	5.45

2H), 7.31

(t, J=7.4

Hz, 2H),

6.98 (d,

J=8.4 Hz,

2H), 6.72

(d, J=8.4

Hz, 2H)

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7.88 (d,

J=7.5 Hz,

2H), 7.68

(d, J=7.4

Hz, 2H),

7.41 (t,

J=7.4 Hz,

2.63 (t,

3.23 (q,

4.31 (d,

J=6.6 Hz,

DMSO-d<sub>6</sub> 2H), 7.32 J=7.5 Hz, J=6.8 Hz, 2H), 4.22 7.42 9.19

(t, J=7.4

2H)

2H)

(t, J=6.6

Hz, 2H),

Hz, 1H)

6.98 (d,

J=8.4 Hz,

2H), 6.66

(d, J=8.4

Hz, 2H)

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Table 2: <sup>13</sup>C NMR Spectral Data (100 MHz)

Compound	Solvent	C=O	Ar-C (quat.)	Ar-CH	-CH <sub>2</sub> - CH <sub>2</sub> -NH-	-CH <sub>2</sub> - CH <sub>2</sub> -NH-	Protecting Group Carbon s
N-Boc-tyramine	CDCl <sub>3</sub>	155.8	154.4, 130.3	130.0, 115.6	42.5	35.5	79.3, 28.5
DMSO-d <sub>6</sub>	155.5	155.9, 129.8	129.6, 115.1	41.8	34.6	77.4, 28.3	
N-Cbz-tyramine	CDCl <sub>3</sub>	156.5	130.2 154.7, 136.6, 128.1, 115.7	130.1, 128.6, 128.2, 128.1, 115.7	42.9	35.4	66.8
DMSO-d <sub>6</sub>	156.2	137.3, 129.9	127.8, 127.7, 115.2	42.3	34.5	65.4	
N-Fmoc-tyramine	CDCl <sub>3</sub>	156.4	130.3 154.6, 144.0, 141.4, 115.7	130.1, 127.8, 127.1, 125.1, 120.0	42.8	35.4	66.8, 47.4
DMSO-d <sub>6</sub>	156.2	143.9, 140.8, 130.0	127.1, 125.3, 120.2, 115.2	42.3	34.5	65.7, 46.8	

## Experimental Protocols

### General Procedure for NMR Sample Preparation:

A sample of the N-protected tyramine derivative (approximately 10-20 mg) was dissolved in 0.6-0.7 mL of deuterated solvent ( $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.

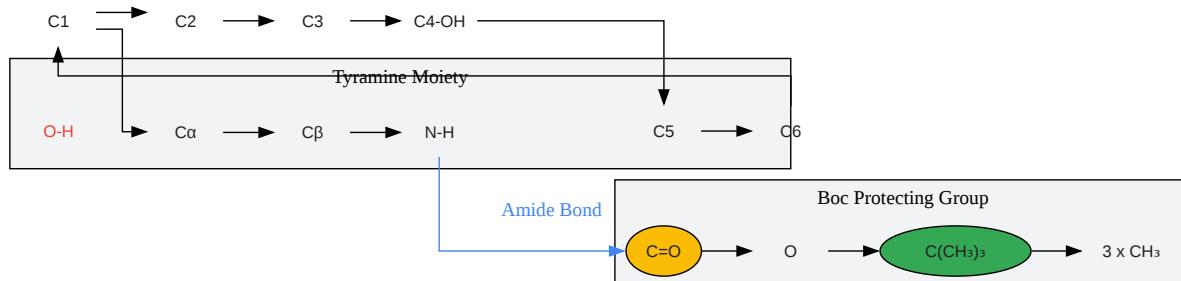
### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy:

All NMR spectra were recorded on a 400 MHz spectrometer.

- $^1\text{H}$  NMR Spectroscopy: The spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum. The chemical shifts were referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm;  $\text{DMSO-d}_6$ :  $\delta$  2.50 ppm).
- $^{13}\text{C}$  NMR Spectroscopy: The spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. A total of 1024 scans were accumulated for each spectrum. The chemical shifts were referenced to the solvent peak ( $\text{CDCl}_3$ :  $\delta$  77.16 ppm;  $\text{DMSO-d}_6$ :  $\delta$  39.52 ppm).

## Mandatory Visualization

The following diagram illustrates the general chemical structure of **N-Boc-tyramine** and highlights the key proton and carbon environments that are relevant to the NMR spectral analysis.



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